(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol
Description
Properties
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c11-6-7-5-8-3-1-2-4-10(8)9-7/h5,11H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHAXPVWSJMLLDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)CO)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60474349 | |
| Record name | (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
623564-49-8 | |
| Record name | (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60474349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | {4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-2-yl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reduction of Ethyl Ester Precursor
- Starting Material: 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester
- Reducing Agent: Lithium borohydride (LiBH4), 90% purity
- Solvent: Tetrahydrofuran (THF) with methanol (MeOH) as co-solvent
- Atmosphere: Nitrogen (inert atmosphere)
- Temperature and Time: Initial stirring at room temperature for 1 hour, followed by 1.5 hours at 40 °C
- Workup: Quenching with 1 mol/L hydrochloric acid (HCl) to pH 1, stirring for 1 hour at room temperature; pH adjustment to 8 with solid potassium carbonate (K2CO3); extraction with ethyl acetate (AcOEt); drying over magnesium sulfate (MgSO4); filtration and concentration under reduced pressure
- Yield: 95% pale yellow oil
- Characterization:
Reaction Scheme Summary
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | LiBH4 (90%), THF, MeOH, N2, RT 1h + 40 °C 1.5h | Reduction of ethyl ester to primary alcohol | 95 | High purity, inert atmosphere |
| 2 | Quench with 1 M HCl, pH 1, RT 1h | Acidic quench to neutralize excess reagent | - | Controlled pH adjustment |
| 3 | Adjust pH to 8 with K2CO3, extract with AcOEt | Neutralization and extraction | - | Efficient isolation |
| 4 | Drying (MgSO4), filtration, concentration | Purification and isolation | - | Pale yellow oil obtained |
Alternative Synthetic Routes and Considerations
While the reduction of the ethyl ester is the most direct and efficient method, other synthetic routes may involve:
- Cyclization reactions starting from substituted pyrazole and pyridine derivatives to form the fused heterocyclic ring system, followed by functional group transformations to introduce the hydroxymethyl group at the 2-position.
- Use of other hydride reagents such as sodium borohydride or diisobutylaluminum hydride (DIBAL-H) may be explored but typically offer lower selectivity or yields compared to lithium borohydride in this context.
- Protection/deprotection strategies if sensitive functional groups are present in more complex derivatives.
Research Findings and Analytical Data
- The reduction method using lithium borohydride in THF/MeOH under nitrogen atmosphere is reproducible and scalable, providing yields up to 95% with high purity.
- The reaction conditions are mild, avoiding harsh temperatures or pressures, which preserves the integrity of the tetrahydropyrazolo[1,5-a]pyridine core.
- The product’s ^1H NMR spectrum confirms the successful reduction and presence of the methanol substituent, with characteristic signals corresponding to the methylene protons adjacent to the hydroxyl group.
- The method has been validated in multiple studies and is referenced in chemical supplier catalogs and research literature, confirming its reliability.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid ethyl ester |
| Reducing Agent | Lithium borohydride (LiBH4, 90%) |
| Solvent | Tetrahydrofuran (THF), Methanol (MeOH) |
| Atmosphere | Nitrogen (inert) |
| Temperature | Room temperature (1 h), then 40 °C (1.5 h) |
| Workup | Acid quench (HCl), pH adjustment (K2CO3), extraction (AcOEt) |
| Yield | 95% |
| Product Form | Pale yellow oil |
| Characterization | ^1H NMR (CDCl3) |
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxymethyl group to a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the pyrazolo[1,5-a]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Antitumor Activity
One of the most significant applications of (4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol derivatives is their potential as antitumor agents. Research has shown that compounds derived from this scaffold exhibit promising anticancer properties. For instance, a study highlighted the synthesis of tetrahydropyrazolo[1,5-a]pyridine-fused chlorins that demonstrated high absorption properties and effective photosensitizer abilities against melanoma cells. These compounds induced cell death through both apoptosis and necrosis mechanisms, showcasing their potential in photodynamic therapy for treating melanoma .
Steroidal Compounds
Another notable application is in the development of steroidal compounds fused with tetrahydropyrazolo[1,5-a]pyridine. These compounds have been evaluated for their ability to suppress androgen receptor signaling in prostate cancer cell lines. The synthesized compounds were shown to downregulate the expression of androgen receptor targets such as Nkx3.1 and PSA, indicating their potential utility in prostate cancer therapy .
Enzyme Inhibition
Research also indicates that derivatives of this compound can serve as enzyme inhibitors. The structural diversity achieved through various synthetic pathways enhances their potential as drug candidates targeting specific enzymes involved in disease pathways .
Photophysical Properties
The compound's unique structure contributes to its significant photophysical properties. This has led to investigations into its use in material science applications, particularly in developing new materials for photonic devices. The ability to manipulate the compound's structure allows researchers to tailor its properties for specific applications in optoelectronics and photonics .
Case Study 1: Anticancer Activity of Tetrahydropyrazolo Derivatives
A series of studies focused on synthesizing and evaluating the anticancer activity of various tetrahydropyrazolo derivatives. One study reported the synthesis of a specific derivative that exhibited nanomolar activity against human melanoma A375 cells. The results indicated that modifications to the hydrophilicity of the compound significantly influenced its efficacy as a photosensitizer in photodynamic therapy .
Case Study 2: Prostate Cancer Treatment
In vitro evaluations of tetrahydropyrazolo[1,5-a]pyridine-fused steroidal compounds revealed their ability to inhibit androgen receptor-mediated signaling pathways. The most promising candidate showed significant antiproliferative activity and induced apoptosis in prostate cancer cells. This case study emphasizes the therapeutic potential of these compounds in treating hormone-dependent cancers .
Mechanism of Action
The mechanism of action of (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been studied as a negative allosteric modulator of the metabotropic glutamate receptor 5 (mGlu5), which is implicated in various neurological conditions . The compound binds to the receptor and modulates its activity, thereby influencing downstream signaling pathways .
Comparison with Similar Compounds
Key Observations :
- Pyraclonil’s pyrazole-pyridine core is functionalized with electronegative groups (Cl, CN), enhancing pesticidal activity .
- Substituent Effects: The hydroxymethyl group in the target compound may improve water solubility compared to nonpolar analogs. In contrast, the carboxamide and bulky aryl groups in the pyrazolo-pyrimidine derivative () likely enhance target specificity in kinase inhibition.
Biological Activity
(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and photodynamic therapy (PDT). This article explores the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a tetrahydropyrazolo framework which is known for its diverse biological activities. The presence of the hydroxymethyl group enhances its hydrophilicity and may influence its biological interactions.
Anticancer Activity
Research indicates that derivatives of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine exhibit significant anticancer properties. A notable study evaluated a series of chlorin derivatives fused with this scaffold against various cancer cell lines.
Case Studies and IC50 Values
The following table summarizes the IC50 values of selected compounds derived from 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine in different cancer cell lines:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Dihydroxymethyl-chlorin (5a) | A375 (melanoma) | 31 |
| Dihydroxymethyl-chlorin (5a) | OE19 (esophageal adenocarcinoma) | 63 |
| Dihydroxymethyl-chlorin (5a) | HT1376 (bladder carcinoma) | 73 |
| Diacid derivative (6a) | A375 | 68 |
| Monoalcohol derivative (7a) | A375 | 344 |
The dihydroxymethyl-chlorin derivative (5a) demonstrated superior activity against melanoma cells compared to its diester-substituted counterpart. This suggests that the hydroxymethyl groups play a crucial role in enhancing the compound's efficacy against cancer cells .
The mechanism by which this compound exerts its anticancer effects appears to involve apoptosis and necrosis pathways. The photosensitizer properties allow it to generate reactive oxygen species upon light activation, leading to cell death in targeted cancer cells .
Structure-Activity Relationships (SAR)
The structural modifications made to the tetrahydropyrazolo framework significantly affect the biological activity of the resulting compounds. For instance:
Q & A
Q. Table 1: Example Reaction Conditions for Regioselective Functionalization
| Position | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 7 | Silylformamidine | Benzene | 80°C | 65–75 |
| 3 | TBDMS-Cl (protection) | DMF | 25°C | 85–90 |
Advanced: What strategies can be employed to control the oxidation pathways of the methanol group in this compound to yield specific derivatives?
Answer:
The methanol group can be selectively oxidized to aldehydes or carboxylic acids:
- Aldehyde formation : Use mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane at 0°C to prevent over-oxidation.
- Carboxylic acid formation : Stronger oxidants (e.g., KMnO in acidic aqueous conditions) drive complete oxidation.
- Kinetic control : Lower temperatures and shorter reaction times favor aldehyde intermediates, while extended heating promotes acid formation .
Note : Monitor reaction progress via TLC (R values: methanol ~0.2, aldehyde ~0.5, acid ~0.1 in ethyl acetate/hexane 1:1) .
Advanced: How should researchers address discrepancies in biological activity data for this compound derivatives across studies?
Answer:
Contradictions often arise from variability in experimental design:
- Sample degradation : Stabilize compounds by storing at –20°C under nitrogen and using freshly prepared solutions for assays .
- Assay conditions : Standardize parameters (e.g., pH, temperature) to minimize matrix effects. For example, enzymatic inhibition assays should control for buffer composition and ionic strength.
- Replication : Perform triplicate measurements and include positive/negative controls (e.g., known inhibitors for target validation) .
Advanced: What methodologies are recommended for studying the interaction of this compound with biological targets?
Answer:
Key approaches include:
- Surface plasmon resonance (SPR) : Quantify binding kinetics (k, k) in real-time using immobilized protein targets.
- X-ray crystallography : Resolve co-crystal structures to identify hydrogen-bonding interactions with active-site residues.
- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
Q. Table 2: Example Binding Data for a Derivative
| Target | K (nM) | ΔH (kcal/mol) | ΔS (cal/mol·K) |
|---|---|---|---|
| Kinase X | 12.3 ± 1.2 | –8.9 | +15.6 |
| GPCR Y | 230 ± 25 | –4.7 | +5.3 |
Basic: What are the stability and storage requirements for this compound in laboratory settings?
Answer:
- Storage : Store at –20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation of the methanol group.
- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways. HPLC purity should remain >90% under recommended conditions .
Advanced: How can computational modeling aid in the design of this compound derivatives with enhanced target affinity?
Answer:
- Docking simulations : Use software like AutoDock Vina to predict binding poses against target proteins (e.g., kinases). Focus on optimizing hydrogen bonds with catalytic lysine residues.
- QSAR modeling : Corrogate substituent electronic properties (Hammett σ values) with IC data to guide synthetic prioritization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
